CGP46381

説明

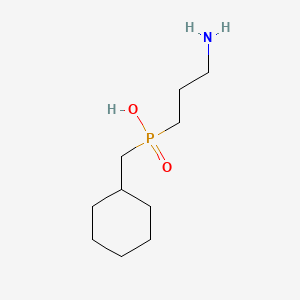

Structure

3D Structure

特性

IUPAC Name |

3-aminopropyl(cyclohexylmethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOESDNIUAWGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154065 | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123691-14-5 | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Antagonistic Action of CGP46381: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP46381 is a potent and selective antagonist of the GABA-B receptor, a key G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission throughout the central nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with the GABA-B receptor and the subsequent downstream signaling consequences. This document summarizes key quantitative data, outlines detailed experimental protocols for the characterization of such compounds, and provides visual representations of the involved pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Competitive Antagonism at the GABA-B Receptor

This compound functions as a competitive antagonist at the GABA-B receptor. This means it binds to the same site as the endogenous agonist, gamma-aminobutyric acid (GABA), but does not activate the receptor. By occupying the binding site, this compound prevents GABA from binding and initiating the receptor's signaling cascade. This blockade of GABA-B receptor activation leads to a disinhibition of neuronal activity.

The GABA-B receptor is a heterodimeric GPCR, composed of GABA-B1 and GABA-B2 subunits. GABA binds to the Venus flytrap domain of the GABA-B1 subunit, which induces a conformational change, leading to the activation of the associated Gi/o protein. This compound, by binding to this same domain, prevents this conformational change and subsequent G-protein activation. The crystal structure of the human GABA-B receptor extracellular domain in complex with this compound has been resolved (PDB ID: 4MS1), providing a detailed view of this interaction at the molecular level.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 4.9 μM | [3H]-GABA competitive binding assay in rat brain membranes | Olpe et al., 1993 |

Note: Further detailed quantitative data such as Ki and functional EC50 values from specific studies are being actively compiled and will be included in future revisions of this document.

Impact on Downstream Signaling Pathways

The antagonism of the GABA-B receptor by this compound prevents the activation of several key downstream signaling pathways that are normally initiated by GABA. These include:

-

Inhibition of Adenylyl Cyclase: GABA-B receptor activation typically leads to the inhibition of adenylyl cyclase activity via the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks this effect, thereby preventing the GABA-induced decrease in cAMP.

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit released upon GABA-B receptor activation directly binds to and opens GIRK channels, leading to potassium efflux and membrane hyperpolarization. This compound prevents this channel opening.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic N-type and P/Q-type voltage-gated calcium channels. This reduces calcium influx and subsequently decreases the release of neurotransmitters. This compound blocks this inhibitory effect on VGCCs, thereby facilitating neurotransmitter release.

-

The following diagram illustrates the GABA-B receptor signaling pathway and the point of intervention by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of binding and functional assays.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at the GABA-B receptor.

Materials:

-

Rat brain membranes (source of GABA-B receptors)

-

[3H]-GABA (radioligand)

-

This compound (test compound)

-

Baclofen (unlabeled competitor for determining non-specific binding)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [3H]-GABA, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [3H]-GABA binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

In Vitro Electrophysiology: Hippocampal Slice Recording

This functional assay assesses the ability of this compound to antagonize the physiological effects of GABA-B receptor activation on neuronal excitability. A key effect of GABA-B agonists is the induction of a slow, long-lasting inhibitory postsynaptic potential (IPSP).

Objective: To determine the functional antagonist activity of this compound by measuring its ability to block baclofen-induced hyperpolarization or the late IPSP.

Materials:

-

Hippocampal brain slices from rats

-

Artificial cerebrospinal fluid (aCSF)

-

Baclofen (GABA-B agonist)

-

This compound

-

Intracellular recording setup (microelectrode, amplifier, data acquisition system)

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices from a rat brain and maintain them in oxygenated aCSF.

-

Recording Setup: Place a slice in a recording chamber and continuously perfuse with aCSF. Use a glass microelectrode to obtain a stable intracellular recording from a CA1 pyramidal neuron.

-

Baseline Recording: Record the resting membrane potential and evoke synaptic responses by stimulating afferent pathways (e.g., Schaffer collaterals). This will elicit an early, fast IPSP mediated by GABA-A receptors and a late, slow IPSP mediated by GABA-B receptors.

-

Agonist Application: Apply the GABA-B agonist baclofen to the perfusion bath and record the resulting hyperpolarization of the neuron's membrane potential.

-

Antagonist Application: Co-apply this compound with baclofen and observe the blockade or reduction of the baclofen-induced hyperpolarization. Alternatively, apply this compound alone and observe the blockade of the synaptically evoked late IPSP.

-

Data Analysis: Quantify the amplitude of the hyperpolarization or the late IPSP in the absence and presence of different concentrations of this compound. This allows for the determination of an EC50 for the antagonistic effect.

Conclusion

This compound is a well-characterized, selective competitive antagonist of the GABA-B receptor. Its mechanism of action involves the direct blockade of GABA binding, leading to the prevention of G-protein activation and the subsequent inhibition of downstream signaling pathways, including the modulation of adenylyl cyclase and ion channel activity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this compound and other GABA-B receptor modulators. This information is crucial for researchers in the fields of neuroscience and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting the GABAergic system.

CGP46381 GABAB receptor binding affinity

An In-depth Technical Guide to the GABA-B Receptor Binding Affinity of CGP46381

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of this compound at the γ-aminobutyric acid type B (GABA-B) receptor. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key pathways and processes.

Introduction to this compound

This compound is recognized as a selective and brain-penetrant antagonist of the GABA-B receptor.[1][2] Its ability to cross the blood-brain barrier and specifically block GABA-B receptor-mediated signaling has made it a valuable tool in neuroscience research for investigating the physiological and pathological roles of the GABA-B system.[3] This guide focuses on the core aspect of its molecular interaction: its binding affinity for the GABA-B receptor.

Quantitative Binding Affinity Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the GABA-B receptor.

| Compound | Receptor Target | IC50 (μM) | Species | Assay Type | Reference |

| This compound | GABA-B | 4.9 | Rat | Binding Assay | [1][2][3] |

| CGP 35348 | GABA-B | 34 | Rat | Binding Assay | [3] |

| CGP 36742 | GABA-B | 36 | Rat | Binding Assay | [3] |

| CGP 54062 | GABA-B | 0.013 | Rat | Binding Assay | [3] |

GABAB Receptor Signaling and Antagonism by this compound

GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. They exist as heterodimers of GABA-B1 and GABA-B2 subunits.[4] The GABA-B1 subunit is responsible for binding ligands like the endogenous agonist GABA, while the GABA-B2 subunit couples to Gi/o signaling proteins. This activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels. This compound acts as a competitive antagonist, binding to the GABA-B1 subunit to prevent GABA-mediated activation.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the GABA-B receptor.

Materials and Reagents

-

Tissue Source: Rat brain crude synaptic membranes.[5]

-

Unlabeled Ligands: this compound (test compound), (-)-Baclofen (for defining non-specific binding).

-

Buffers:

-

Homogenization Buffer: e.g., 0.32 M sucrose.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.[5]

-

-

Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.

Membrane Preparation

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 minutes) to pellet the crude synaptic membranes.[7]

-

Wash the membranes by resuspending the pellet in assay buffer and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.[7]

-

Resuspend the final pellet in a known volume of assay buffer to determine protein concentration (e.g., via Bradford or BCA assay).

Binding Assay Procedure

-

Set up assay tubes containing:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled GABA-B agonist (e.g., 100 µM (-)-Baclofen), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[7]

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of radioactivity on the filters using a liquid scintillation counter.[6]

Data Analysis

-

Calculate Specific Binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using software like Prism).

-

Determine the IC50 value from the curve, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.

Classification and Selectivity

This compound is classified as a selective antagonist for the GABA-B receptor.[1][2] Studies have shown it to be inactive in binding tests for various other receptor sites, confirming its specificity for the GABA-B receptor.[3] This selectivity is crucial for its use as a pharmacological tool to isolate and study GABA-B receptor-specific functions.

Conclusion

This compound is a well-characterized, selective GABA-B receptor antagonist with a micromolar binding affinity (IC50 = 4.9 μM).[1][2][3] The experimental protocols outlined in this guide represent the standard methodology for determining such binding characteristics. Its proven selectivity and ability to penetrate the brain make this compound an indispensable compound for the ongoing investigation of the GABA-B receptor system in both basic and preclinical research.

References

- 1. CGP 46381 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

An In-Depth Technical Guide to CGP46381: Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP46381 is a potent, selective, and orally active antagonist of the GABA-B receptor. This document provides a comprehensive overview of its discovery, historical development, and mechanism of action. It includes a compilation of its binding affinity and efficacy data, detailed experimental protocols for its characterization, and visualizations of its role in cellular signaling pathways. This guide is intended to serve as a core technical resource for researchers and professionals in the fields of neuroscience and drug development.

Discovery and History

This compound emerged from a research program at Ciba-Geigy (now Novartis) in the early 1990s aimed at developing potent and orally bioavailable antagonists for the GABA-B receptor. The initial discovery of GABA-B receptors in 1980 spurred the development of agonists like baclofen, but the therapeutic potential of antagonists remained largely unexplored due to the lack of brain-penetrant compounds.

The development of this compound, a phosphinic acid analogue of GABA, represented a significant breakthrough. Early publications by Lingenhoehl and Olpe in 1993 demonstrated its ability to block late inhibitory postsynaptic potentials (IPSPs) in the rat hippocampus and cortex in vivo, providing the first evidence of its antagonist activity in the central nervous system after systemic administration.[1] Subsequent work by Froestl and colleagues in 1996 further characterized this compound as a potent and selective GABA-B receptor antagonist with good oral bioavailability, paving the way for its use as a key research tool to investigate the physiological roles of GABA-B receptors.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the GABA-B receptor. It binds to the receptor without activating it, thereby preventing the endogenous ligand, GABA, from binding and initiating downstream signaling cascades. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of ion channels, primarily inwardly rectifying potassium (Kir) channels and voltage-gated calcium channels.

By blocking these actions, this compound effectively disinhibits neuronal activity. This leads to an increase in neurotransmitter release and enhanced postsynaptic excitability.

Quantitative Data

Table 1: Receptor Binding Affinity of this compound

| Receptor/Site | Ligand | Species | Preparation | K_i (nM) |

| GABA-B | [³H]CGP54626 | Rat | Cortical membranes | 32 |

| Adenosine A₁ | [³H]CHA | Rat | Cortical membranes | >10,000 |

| Adrenergic α₁ | [³H]Prazosin | Rat | Cortical membranes | >10,000 |

| Adrenergic α₂ | [³H]Clonidine | Rat | Cortical membranes | >10,000 |

| Benzodiazepine | [³H]Flunitrazepam | Rat | Cortical membranes | >10,000 |

| Dopamine D₁ | [³H]SCH23390 | Rat | Striatal membranes | >10,000 |

| Dopamine D₂ | [³H]Spiperone | Rat | Striatal membranes | >10,000 |

| Muscarinic M₁ | [³H]Pirenzepine | Rat | Cortical membranes | >10,000 |

| NMDA | [³H]MK-801 | Rat | Cortical membranes | >10,000 |

| Serotonin 5-HT₁ | [³H]5-CT | Rat | Cortical membranes | >10,000 |

| Serotonin 5-HT₂ | [³H]Ketanserin | Rat | Cortical membranes | >10,000 |

Data from Froestl et al., 1995. This table summarizes the high selectivity of this compound for the GABA-B receptor over a range of other neurotransmitter receptors.

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay | Species | Preparation/Model | Effect | IC₅₀ / ED₅₀ |

| Inhibition of GABA-stimulated [³⁵S]GTPγS binding | Rat | Cortical membranes | Antagonism | 4.9 µM |

| Blockade of baclofen-induced depression of synaptic transmission | Rat | Hippocampal slices | Antagonism | ~10 µM |

| Reversal of baclofen-induced hypothermia | Mouse | In vivo | Antagonism | 30 mg/kg, p.o. |

| Enhancement of Long-Term Potentiation (LTP) | Rat | Hippocampus in vivo | Facilitation | 10 mg/kg, i.p. |

| Antagonism of baclofen-induced spike-wave discharges | Rat | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Antagonism | 10 mg/kg, i.p. |

This table provides a summary of the functional antagonist activity of this compound in various experimental systems.

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Cerebral cortices from adult male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 20 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous GABA. After a final centrifugation, the pellet is resuspended in buffer and stored at -80°C.

-

Binding Assay: On the day of the experiment, membranes (50-100 µg protein) are incubated with the radioligand [³H]CGP54626 (1-2 nM) and varying concentrations of this compound in a final volume of 1 ml of 50 mM Tris-HCl buffer containing 2.5 mM CaCl₂.

-

Incubation and Filtration: The mixture is incubated at room temperature for 60 minutes. The reaction is terminated by rapid filtration through Whatman GF/B filters using a cell harvester. The filters are then washed three times with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of 100 µM GABA. The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Electrophysiology for Assessing Antagonist Activity

Objective: To evaluate the ability of this compound to block GABA-B receptor-mediated late inhibitory postsynaptic potentials (IPSPs) in the hippocampus.

Methodology:

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with urethane (1.25 g/kg, i.p.). The animals are placed in a stereotaxic frame, and their body temperature is maintained at 37°C.

-

Electrode Placement: A recording microelectrode is lowered into the CA1 pyramidal cell layer of the hippocampus. A stimulating electrode is placed in the stratum radiatum to activate the Schaffer collateral-commissural pathway.

-

Electrophysiological Recording: Single electrical pulses are delivered to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs) and population spikes. Paired-pulse stimulation is used to elicit a late IPSP.

-

Drug Administration: A stable baseline of the late IPSP is recorded for at least 20 minutes. This compound is then administered intravenously (i.v.) or intraperitoneally (i.p.).

-

Data Analysis: The amplitude of the late IPSP is measured before and after drug administration. The percentage of blockade is calculated to determine the antagonist effect of this compound.

Visualizations

Signaling Pathway of GABA-B Receptor Antagonism by this compound

Caption: Antagonistic action of this compound on the GABA-B receptor signaling pathway.

Experimental Workflow for a Fear Conditioning Study with this compound

Caption: Workflow for investigating the effect of this compound on fear memory.

References

CGP46381: An In-depth Technical Guide on its Role in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP46381 is a selective and brain-penetrant antagonist of the GABA-B receptor, a G-protein coupled receptor that plays a crucial modulatory role in neurotransmission.[1] As an antagonist, this compound blocks the inhibitory effects of the endogenous ligand, γ-aminobutyric acid (GABA), at GABA-B receptors. This action leads to a disinhibition of neuronal circuits, resulting in a range of effects on synaptic transmission and plasticity. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and experimental applications of this compound, with a focus on its impact on neurotransmission.

Quantitative Pharmacological Data

While comprehensive quantitative pharmacological data for this compound is not extensively available in the public domain, the following table summarizes the key reported values. The most consistently reported value is its IC50 for the GABA-B receptor.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 4.9 µM | - | Functional Antagonism | [1] |

Mechanism of Action: Antagonism of the GABA-B Receptor Signaling Pathway

This compound exerts its effects by competitively binding to GABA-B receptors, thereby preventing their activation by GABA. GABA-B receptors are metabotropic receptors that are coupled to inhibitory G-proteins (Gαi/o). Their activation triggers a signaling cascade that ultimately leads to the inhibition of neuronal activity. By blocking this pathway, this compound effectively removes this inhibitory brake on neurotransmission.

The canonical GABA-B receptor signaling pathway is depicted below:

References

CGP46381: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CGP46381 is a potent and selective antagonist of the GABA-B receptor, a key G-protein coupled receptor involved in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Despite its utility as a research tool, its commercial availability is currently limited, with major suppliers having discontinued the product. This guide provides a comprehensive overview of its technical specifications, biological action, and experimental applications.

Commercial Availability

Formerly available from major suppliers such as Tocris Bioscience (Catalog #1247) and R&D Systems, this compound has been widely discontinued.[1] However, it may still be available for research purposes through smaller chemical suppliers. Researchers should inquire with companies such as APExBIO and Santa Cruz Biotechnology regarding its current stock and availability.

Technical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 219.26 g/mol | [1] |

| Molecular Formula | C₁₀H₂₂NO₂P | [1] |

| CAS Number | 123691-14-5 | [1] |

| Biological Activity | Selective GABA-B receptor antagonist | [1] |

| IC₅₀ | 4.9 µM | [1] |

| Solubility | Soluble to 100 mM in water | [1] |

| Storage | Store at room temperature | [1] |

Signaling Pathway of GABA-B Receptor Antagonism

This compound exerts its effects by blocking the action of GABA on the GABA-B receptor. This metabotropic receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by GABA, the G-protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The Gβγ subunit can also directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. By antagonizing this receptor, this compound prevents these downstream signaling events, thereby disinhibiting the neuron.

Experimental Protocols

This compound has been utilized in a variety of in vivo and in vitro experimental paradigms to investigate the role of GABA-B receptors in neuronal function. Below are generalized methodologies based on published research.

In Vivo Administration for Behavioral Studies

-

Animal Models: this compound has been used in various rodent models to assess its effects on learning, memory, and other behavioral phenotypes.

-

Administration Route: Due to its brain penetrant nature, this compound can be administered systemically, typically via intraperitoneal (i.p.) injection.

-

Dosage: Effective doses in rodents have been reported in the range of 1-10 mg/kg.

-

Vehicle: The compound is typically dissolved in saline for administration.

-

Experimental Timeline: Animals are often habituated to the testing environment before drug administration. Behavioral testing is then conducted at a specified time post-injection, corresponding to the drug's peak activity.

In Vitro Electrophysiology in Brain Slices

-

Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing the region of interest are prepared from euthanized animals. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Recording: Whole-cell patch-clamp or field potential recordings are performed to measure synaptic transmission and neuronal excitability.

-

Drug Application: this compound is bath-applied to the brain slices at a known concentration (e.g., 10 µM) to block GABA-B receptor-mediated effects.

-

Data Analysis: Changes in synaptic currents (e.g., IPSCs) or neuronal firing properties are measured before and after the application of this compound to determine the contribution of GABA-B receptors to the observed phenomena.

References

CGP46381: A Comprehensive Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP46381 is a selective and brain-penetrant antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. Its ability to cross the blood-brain barrier and specifically block GABA-B receptor function has established this compound as an invaluable research tool in neuroscience. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in various research applications, and a visual representation of the signaling pathways it modulates.

Introduction to this compound

This compound, chemically known as (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid, is a potent and selective antagonist of the GABA-B receptor. GABA-B receptors are metabotropic receptors that, upon activation by the endogenous ligand GABA, modulate neuronal excitability and synaptic transmission. They are implicated in a wide range of physiological and pathological processes, including learning and memory, anxiety, depression, and epilepsy. By blocking these receptors, this compound allows researchers to investigate the functional roles of the GABA-B system in both healthy and diseased states.

Mechanism of Action

This compound acts as a competitive antagonist at the GABA-B receptor. The GABA-B receptor is a heterodimer composed of two subunits, GABA-B1 and GABA-B2. The GABA-B1 subunit is responsible for binding GABA and competitive antagonists like this compound, while the GABA-B2 subunit is coupled to intracellular G-proteins of the Gi/o family.

Upon activation by an agonist, the GABA-B receptor initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces neurotransmitter release.

This compound prevents these downstream effects by blocking the initial binding of GABA to the GABA-B1 subunit, thereby inhibiting receptor activation.

Quantitative Data

The following tables summarize key quantitative parameters for this compound, providing a reference for experimental design.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 4.9 μM | Rat | Inhibition of [3H]GABA binding | [1][2] |

| Ki | Agonist rank order: CGP27492 > SKF97541 = this compound > GABA > Baclofen | Human | Competition binding assay with [3H]-CGP54626A | [3] |

| Application | Effective Concentration/Dose | Species/Preparation | Experimental Model | Reference |

| In Vitro Electrophysiology | 200-800 μM | Rat Hippocampal Slices | Blockade of synaptically evoked GABA-B currents | [4] |

| In Vivo Behavioral Study | Not explicitly stated for this compound, but related antagonists are used in the mg/kg range (i.p.) | Mouse | Fear Conditioning | [5][6] |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involving this compound, the following diagrams are provided in Graphviz DOT language.

Caption: GABA-B receptor signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow using this compound in a behavioral study.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp in Brain Slices

This protocol is adapted from studies investigating GABA-B receptor-mediated currents in hippocampal slices[4].

Objective: To record GABA-B receptor-mediated inhibitory postsynaptic currents (IPSCs) and assess their blockade by this compound.

Materials:

-

Adult rats

-

Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - ACSF)

-

Recording ACSF (continuously oxygenated with 95% O2 / 5% CO2)

-

Internal solution for patch pipettes (e.g., K-gluconate based)

-

This compound stock solution

-

Vibratome

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated slicing solution.

-

Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold slicing solution.

-

Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant rate.

-

Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).

-

Record baseline synaptic activity. To isolate GABA-B receptor-mediated currents, it may be necessary to block GABA-A and glutamate receptors pharmacologically.

-

-

Drug Application:

-

Bath-apply a GABA-B receptor agonist (e.g., baclofen) to elicit a stable outward current (GIRK channel activation).

-

Once a stable agonist-induced current is achieved, co-apply this compound at a desired concentration (e.g., starting from a concentration around its IC50 of 4.9 µM and titrating up) to observe the blockade of the agonist-induced current.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the GABA-B receptor-mediated currents before and after the application of this compound.

-

Quantify the extent of inhibition by this compound.

-

In Vivo Behavioral Assay: Fear Conditioning in Mice

This protocol is a general framework based on standard fear conditioning paradigms[5][6]. Specific doses and timings for this compound should be optimized based on pilot studies.

Objective: To investigate the role of GABA-B receptors in the acquisition, consolidation, or retrieval of fear memory using this compound.

Materials:

-

Adult mice

-

Fear conditioning apparatus (with a grid floor for foot shocks, a speaker for auditory cues, and a camera for recording behavior)

-

This compound

-

Vehicle solution (e.g., saline)

-

Injection supplies (syringes, needles)

Procedure:

-

Habituation:

-

Handle the mice for several days prior to the experiment to reduce stress.

-

On the day before conditioning, place each mouse in the conditioning chamber for a brief period without any stimuli to allow for habituation to the context.

-

-

Drug Administration:

-

Prepare a solution of this compound in the appropriate vehicle.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the training or testing session, depending on the research question (e.g., 30 minutes before to assess effects on acquisition).

-

-

Fear Conditioning (Training):

-

Place the mouse in the conditioning chamber.

-

After an initial exploration period, present a neutral conditioned stimulus (CS), such as an auditory tone, followed by a mild aversive unconditioned stimulus (US), such as a foot shock.

-

Repeat the CS-US pairing several times.

-

-

Contextual and Cued Fear Testing:

-

24 hours after training, place the mouse back into the same conditioning chamber (context) and measure freezing behavior in the absence of the CS and US to assess contextual fear memory.

-

On a subsequent day, place the mouse in a novel context and present the CS (tone) without the US to assess cued fear memory.

-

-

Data Analysis:

-

Score the amount of time the mouse spends freezing during the context and cued fear tests.

-

Compare the freezing behavior between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

In Vitro Radioligand Binding Assay

This protocol is based on standard competitive binding assay procedures[3][7].

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

-

Rat brain tissue (e.g., whole brain or specific regions)

-

Homogenization buffer

-

Radioligand (e.g., [3H]GABA or a specific [3H]-labeled GABA-B antagonist)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the brain tissue in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

-

Binding Assay:

-

In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Include tubes with only membranes and radioligand (total binding) and tubes with membranes, radioligand, and a saturating concentration of unlabeled GABA (non-specific binding).

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

This compound is a powerful and versatile tool for dissecting the complex roles of the GABA-B receptor system in the brain. Its selectivity and ability to penetrate the brain make it suitable for a wide array of in vitro and in vivo applications. By providing a comprehensive understanding of its properties and detailed protocols for its use, this guide aims to facilitate its effective application in neuroscience research and drug development. As with any pharmacological agent, careful experimental design and dose-response studies are crucial for obtaining robust and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Standardized Protocol for the Induction of Specific Social Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on CGP46381: A Technical Guide for Researchers

Introduction: CGP46381 is a selective and brain-penetrant antagonist of the Gamma-aminobutyric acid (GABA) type B (GABAB) receptor, with a reported IC50 of 4.9 μM.[1] As an antagonist, this compound blocks the inhibitory effects of GABA at the GABAB receptor, a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability. This technical guide provides an in-depth overview of the core preclinical research involving this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Core Mechanism of Action: GABAB Receptor Antagonism

This compound exerts its effects by competitively binding to GABAB receptors, thereby preventing the endogenous ligand GABA from activating them. GABAB receptors are metabotropic receptors that are coupled to inhibitory Gαi/o proteins. Upon activation by GABA, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (CaV) channels.[2][3] By blocking this pathway, this compound disinhibits the neuron, leading to a range of downstream effects on neurotransmission and synaptic plasticity.

Preclinical Investigations of this compound

Preliminary research has explored the effects of this compound in various preclinical models, shedding light on its potential therapeutic applications in neurology and ophthalmology.

In Vivo Electrophysiology in the Spinal Cord

Early in vivo studies investigated the role of GABAB receptors in mediating synaptic inhibition in the feline spinal cord. These experiments were crucial in establishing the physiological function of these receptors and the effect of their antagonists.

Quantitative Data Summary

| Study Parameter | Finding | Reference |

| Model | Pentobarbitone-anaesthetised spinal cats | Curtis and Lacey, 1998 |

| Effect of this compound | Blockade of prolonged inhibition of extensor-muscle monosynaptic reflexes | Curtis and Lacey, 1998 |

Experimental Protocol: In Vivo Electrophysiology in Cat Spinal Cord

-

Animal Model: Adult cats anesthetized with pentobarbitone.

-

Surgical Preparation: The spinal cord was exposed at the lumbar level, and ventral roots were prepared for recording monosynaptic reflexes.

-

Electrophysiological Recording: Monosynaptic reflexes were evoked in extensor muscles by stimulating low-threshold afferent fibers of hindlimb flexor muscles. Recordings were obtained from lumbar ventral roots.

-

Drug Administration: this compound was administered intravenously to assess its effect on the prolonged inhibition of these reflexes.

-

Data Analysis: The amplitude of the monosynaptic reflexes was measured before and after drug administration to quantify the degree of inhibition and its blockade by this compound.

Cognitive Enhancement and Synaptic Plasticity

Research has also explored the potential of this compound to modulate cognitive processes and synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Data Summary

| Study Parameter | Finding | Reference |

| Model | In vivo rat hippocampus | Staubli et al., 1999 |

| Effect on LTP | Facilitation of LTP induced by theta-burst stimulation (TBS) | Staubli et al., 1999 |

| Effect on Memory | Facilitatory effects on memory | Staubli et al., 1999 |

Experimental Protocol: In Vivo Long-Term Potentiation (LTP) Recording

-

Animal Model: Adult rats.

-

Surgical Preparation: Animals were anesthetized and implanted with stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus of the hippocampus.

-

Electrophysiological Recording: Baseline field excitatory postsynaptic potentials (fEPSPs) were recorded.

-

Drug Administration: this compound or vehicle was administered prior to the induction of LTP.

-

LTP Induction: LTP was induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

-

Data Analysis: The slope and amplitude of the fEPSPs were measured before and after LTP induction to quantify the magnitude and stability of potentiation.

Neurodevelopment and Epilepsy

The role of GABAB receptors in neuronal development and pathological conditions like epilepsy has been investigated using this compound.

Quantitative Data Summary

| Study Parameter | Finding | Reference |

| Model | Immature rats (12-day-old) with status epilepticus | Mares P, 2019[2] |

| Effect of this compound | Proconvulsant action observed 3 days after status epilepticus | Mares P, 2019[2] |

Experimental Protocol: Seizure Susceptibility in Immature Rats

-

Animal Model: Immature Wistar rats (postnatal day 12).

-

Induction of Status Epilepticus (SE): SE was induced using a convulsant agent.

-

Drug Administration: this compound was administered at different time points (3 and 13 days) after SE induction.

-

Seizure Threshold Testing: The proconvulsant or anticonvulsant effects of this compound were assessed by administering a GABAA antagonist, pentylenetetrazol (50 mg/kg, s.c.), and observing the incidence and severity of seizures.[3]

-

Behavioral Scoring: Seizure activity was scored based on a standardized scale.

Ocular Development and Myopia

The involvement of GABAergic signaling in eye growth and the development of myopia has been a subject of investigation, with studies exploring the effects of this compound in animal models of myopia.

Quantitative Data Summary

| Study Parameter | Finding | Reference |

| Model | Form-deprivation myopia (FDM) in guinea pigs | Cheng et al., 2015[4] |

| Effect of 2% this compound | Significant inhibition of myopic shift and axial elongation | Cheng et al., 2015[4][5] |

| Effect of 0.2% this compound | No significant inhibition of myopia | Cheng et al., 2015[4][5] |

Experimental Protocol: Form-Deprivation Myopia in Guinea Pigs

-

Animal Model: Young guinea pigs.

-

Induction of Myopia: Monocular form deprivation was induced by placing a diffuser over one eye for a period of 11 days.[4][5]

-

Drug Administration: The deprived eyes received daily subconjunctival injections (100 μl) of either this compound (0.2% or 2% solution) or saline.[4][5]

-

Ocular Biometry: Refractive error, axial length, and vitreous chamber depth were measured at the beginning and end of the treatment period using retinoscopy and A-scan ultrasound.[4]

-

Data Analysis: The interocular difference in refractive error and axial length between the treated and untreated eyes was calculated and compared across the different treatment groups.

Conclusion

The preliminary studies on this compound highlight its utility as a selective GABAB receptor antagonist for investigating the role of this receptor system in a variety of physiological and pathological processes. The findings from in vivo electrophysiology, cognitive and synaptic plasticity models, epilepsy research, and studies on ocular development provide a foundation for further exploration of the therapeutic potential of GABAB receptor antagonism. This technical guide serves as a resource for researchers to build upon these foundational studies, design new experiments, and ultimately advance our understanding of the complex role of GABAB receptors in the central nervous system and beyond.

References

- 1. CGP 46381 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of GABAB Receptor Regulation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

An In-depth Technical Guide to CGP46381 for the Investigation of GABA-B Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CGP46381, a selective GABA-B receptor antagonist, as a tool for studying GABA-B receptor function. It covers the compound's chemical and pharmacological properties, details experimental protocols for its use, and illustrates key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a phosphinic acid derivative that acts as a selective and brain-penetrant antagonist of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the physiological and pathological roles of GABA-B receptors in the central nervous system.[1] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[3] They are implicated in a wide range of neurological and psychiatric conditions, making them a significant target for drug discovery.[3]

Chemical and Pharmacological Properties of this compound

A summary of the key chemical and pharmacological properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid | [4] |

| Molecular Formula | C₁₀H₂₂NO₂P | [2] |

| Molecular Weight | 219.26 g/mol | [2] |

| CAS Number | 123691-14-5 | [2] |

| Solubility | Soluble in water to 100 mM | [2] |

| Storage | Room temperature | [2] |

| Mechanism of Action | Selective GABA-B receptor antagonist | [1][2] |

| IC₅₀ | 4.9 µM | [2] |

Quantitative Data: Comparison with Other GABA-B Receptor Antagonists

| Antagonist | IC₅₀ | Kᵢ | Reference(s) |

| This compound | 4.9 µM | Not Reported | [2] |

| CGP55845 | 5 nM | 4.5 nM | [5][6] |

| CGP52432 | 85 nM | Not Reported | [7][8][9] |

| CGP35348 | 34 µM | Not Reported | [1][10][11] |

| Saclofen | 7.8 µM | Not Reported | [12][13] |

| Phaclofen | 229 µM (binding) | Not Reported | [14][15][16] |

GABA-B Receptor Signaling Pathways

GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[3] Upon activation by GABA, these receptors couple to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[3] These subunits then modulate the activity of downstream effectors, resulting in a net inhibitory effect on neuronal activity.

Caption: GABA-B Receptor Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study GABA-B receptor function.

In Vitro Radioligand Binding Assay

This protocol is adapted from standard receptor binding assay procedures and is designed to determine the binding affinity of this compound for GABA-B receptors.[17]

Caption: In Vitro Binding Assay Workflow.

Materials:

-

Rat or mouse brain tissue (e.g., cortex, cerebellum)

-

[³H]-GABA or [³H]-Baclofen (Radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a desired protein concentration (e.g., 0.2-0.5 mg/mL).

-

-

Binding Reaction:

-

Set up assay tubes containing:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

Increasing concentrations of this compound (for competition binding).

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of a known GABA-B agonist (e.g., 100 µM GABA or baclofen).

-

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

-

Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

If the Kd of the radioligand is known, calculate the Kᵢ of this compound using the Cheng-Prusoff equation.

-

Electrophysiology: Whole-Cell Patch-Clamp Recording of Late Inhibitory Postsynaptic Potentials (IPSPs)

This protocol describes how to record late, GABA-B receptor-mediated IPSPs from neurons in brain slices and how to assess the effect of this compound.

Materials:

-

Rodent brain slices (e.g., hippocampus, cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipettes

-

This compound

-

Electrophysiology rig with a microscope, micromanipulators, amplifier, and data acquisition system

-

Patch pipettes

-

Stimulating electrode

Procedure:

-

Slice Preparation:

-

Prepare acute brain slices (e.g., 300-400 µm thick) from a rodent using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

-

Evoking and Recording IPSPs:

-

Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.

-

Apply brief electrical stimuli to evoke postsynaptic potentials.

-

Record in current-clamp mode to observe the membrane potential changes (IPSPs). The late, slow component of the IPSP is mediated by GABA-B receptors.

-

-

Application of this compound:

-

Establish a stable baseline recording of the late IPSP for at least 10-15 minutes.

-

Bath-apply this compound at a desired concentration (e.g., 10-100 µM).

-

Continue to record the IPSPs to observe the effect of this compound on the late component. A reduction or complete block of the late IPSP indicates antagonism of GABA-B receptors.

-

-

Data Analysis:

-

Measure the amplitude and/or area of the late IPSP before and after the application of this compound.

-

Perform statistical analysis to determine the significance of the effect of this compound.

-

Electrophysiology: Investigating the Role of GABA-B Receptors in Long-Term Potentiation (LTP)

This protocol outlines how to use this compound to investigate the modulatory role of GABA-B receptors on synaptic plasticity, specifically LTP.

Materials:

-

Same as for IPSP recording.

Procedure:

-

Slice Preparation and Recording Setup:

-

Follow the same procedures as for IPSP recording to prepare brain slices and obtain a whole-cell or field potential recording in a region where LTP can be induced (e.g., CA1 region of the hippocampus).

-

-

Baseline Recording:

-

Record stable baseline synaptic responses (e.g., excitatory postsynaptic potentials or currents, EPSPs/EPSCs) for at least 20-30 minutes by delivering low-frequency stimulation (e.g., 0.05 Hz).

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

-

-

Application of this compound:

-

To test the effect of blocking GABA-B receptors on LTP induction, bath-apply this compound before and during the HFS or TBS protocol.

-

Alternatively, to investigate the role of GABA-B receptors in the expression of LTP, apply this compound after LTP has been induced.

-

-

Post-Induction Recording:

-

Continue to record synaptic responses for at least 60 minutes after the induction protocol to monitor the magnitude and stability of LTP.

-

-

Data Analysis:

-

Measure the slope or amplitude of the synaptic responses and normalize them to the baseline.

-

Compare the magnitude of LTP in the presence and absence of this compound to determine the role of GABA-B receptors in the observed synaptic plasticity.

-

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of GABA-B receptors in the central nervous system. Its brain-penetrant nature and selectivity make it suitable for a wide range of in vivo and in vitro applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of GABA-B receptor function. Further research to determine the precise binding affinity (Kd) of this compound would further enhance its characterization as a research tool.

References

- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP 46381 | GABA-B Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGP 46381 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. CGP 52432 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Saclofen | GABA Receptor | TargetMol [targetmol.com]

- 14. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CGP46381 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP46381 is a selective and brain-penetrant antagonist of the GABA-B receptor, making it a valuable tool in neuroscience research.[1][2] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of use in the laboratory, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 219.26 g/mol | [1] |

| Formula | C₁₀H₂₂NO₂P | [1] |

| CAS Number | 123691-14-5 | [1] |

| Aqueous Solubility | Up to 100 mM | [1][3] |

| Solubility in DMSO | Data not publicly available | |

| Solubility in Ethanol | Data not publicly available | |

| Appearance | Solid | |

| Storage of Solid | Room Temperature | [1] |

| Storage of Solution | Short-term use recommended; specific stability data not available | [2][4] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in water, which is its recommended solvent.

Materials:

-

This compound powder

-

Sterile, high-purity water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculate the required mass of this compound. To prepare 1 mL of a 100 mM stock solution, you will need:

-

Mass (g) = 0.1 mol/L * 0.001 L * 219.26 g/mol = 0.021926 g or 21.93 mg

-

-

Weigh the this compound powder accurately and transfer it to a sterile conical tube.

-

Add the sterile water. Add a portion of the sterile water (e.g., 80% of the final volume) to the tube containing the this compound powder.

-

Dissolve the compound.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Adjust to the final volume. Once the compound is fully dissolved, add sterile water to reach the final desired volume.

-

Sterile filter the solution. To ensure sterility for cell culture or in vivo experiments, pass the solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot and store.

-

It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Protocol 2: General Protocol for Preparation in Non-Aqueous Solvents (DMSO or Ethanol)

While specific solubility data for this compound in DMSO and ethanol are not publicly available, these solvents are commonly used for similar compounds. The following is a general protocol. It is highly recommended to perform a small-scale solubility test first.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO or ethanol

-

Sterile vials

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator

Procedure:

-

Perform a solubility test. Before preparing a larger volume, test the solubility by adding a small, known amount of this compound to a small volume of the chosen solvent.

-

Weigh the this compound powder and add it to a sterile vial.

-

Add the solvent. Add the desired volume of DMSO or ethanol to the vial.

-

Dissolve the compound.

-

Vortex the solution thoroughly.

-

If necessary, sonicate the solution until the compound is fully dissolved. Gentle warming (to no more than 37°C) may also aid in dissolution, but should be done with caution to avoid degradation.

-

-

Aliquot and store.

-

Aliquot the stock solution into single-use volumes in appropriate vials (e.g., glass vials with PTFE-lined caps for DMSO).

-

Store at -20°C or -80°C to maximize stability. As with aqueous solutions, long-term stability is not well-documented.

-

Signaling Pathway and Experimental Workflow

GABA-B Receptor Antagonism Signaling Pathway

This compound acts as a competitive antagonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[5] By blocking the binding of the endogenous ligand GABA, this compound prevents the activation of downstream signaling cascades that are normally inhibitory to neuronal activity.[5][6] This leads to a disinhibition of the neuron. The key signaling events are depicted in the diagram below.

References

Application Notes and Protocols for CGP46381 in Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CGP46381, a selective GABA-B receptor antagonist, in brain slice electrophysiology experiments. This document outlines recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways.

Introduction to this compound

This compound is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the slow and prolonged inhibitory effects of GABA in the central nervous system.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for both in vivo and in vitro studies. In brain slice electrophysiology, this compound is instrumental in isolating and studying synaptic phenomena by blocking GABA-B receptor-mediated inhibition. This allows for a clearer investigation of other neurotransmitter systems and their roles in synaptic plasticity, network oscillations, and neuronal excitability. The compound has a molecular weight of 219.26 g/mol and is soluble in water up to 100 mM.

Quantitative Data: Working Concentrations of this compound

The optimal working concentration of this compound can vary depending on the specific brain region, neuron type, and the experimental goals. Below is a summary of concentrations used in published brain slice electrophysiology studies.

| Brain Region | Neuron Type | Application | Working Concentration | Reference |

| Hippocampus (CA1) | Pyramidal Neurons | Studying synaptic plasticity (LTP) | 10 µM | Staubli et al., 1999 (assumed from similar studies) |

| Striatum | Medium Spiny Neurons | Investigating neuronal dysfunction | 10 µM | Costa et al., 2008 |

| Spinal Cord | Motor Neurons | Blocking late inhibitory postsynaptic potentials | Not specified for slices | Curtis and Lacey, 1998 |

| General | Various | Blockade of late inhibitory postsynaptic potential | Not specified for slices | Lingenhoehl and Olpe, 1993 |

Note: It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental preparation.

Experimental Protocols

This section details a generalized protocol for a brain slice electrophysiology experiment using this compound.

Solutions and Reagents

Artificial Cerebrospinal Fluid (aCSF) (in mM):

-

125 NaCl

-

2.5 KCl

-

1.25 NaH2PO4

-

25 NaHCO3

-

2 CaCl2

-

1 MgCl2

-

10 D-Glucose

Slicing Solution (Carbogen-gassed, ice-cold):

Intracellular Solution (for whole-cell patch-clamp, example):

-

135 K-Gluconate

-

10 HEPES

-

4 Mg-ATP

-

0.4 Na-GTP

-

10 Phosphocreatine

-

0.3 EGTA

-

Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

This compound Stock Solution:

-

Prepare a 10 mM stock solution in deionized water. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Brain Slice Preparation

-

Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Perfuse transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.

-

Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm).

-

Transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover for at least 1 hour at room temperature before recording.

Electrophysiological Recording

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 32-34°C.

-

Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest using a borosilicate glass pipette filled with intracellular solution.

-

Establish a stable baseline recording of synaptic activity (e.g., postsynaptic potentials or currents).

-

Bath-apply this compound at the desired final concentration by adding the appropriate volume from the stock solution to the perfusion aCSF.

-

Allow sufficient time for the drug to equilibrate in the recording chamber (typically 10-15 minutes) before recording the effects.

-

Wash out the drug by perfusing with normal aCSF to observe any reversal of the effects.

Signaling Pathways and Mechanisms

GABA-B Receptor Signaling Pathway and the Action of this compound

GABA-B receptors are metabotropic receptors that couple to Gi/o proteins.[4] Upon activation by GABA, the G-protein dissociates, leading to downstream effects such as the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[4] this compound acts as a competitive antagonist at the GABA binding site on the GABA-B1 subunit, preventing the conformational changes required for receptor activation and subsequent downstream signaling.[4][5]

Caption: GABA-B receptor signaling and this compound antagonism.

Experimental Workflow

The following diagram illustrates a typical workflow for a brain slice electrophysiology experiment designed to investigate the effects of this compound.

Caption: Workflow for brain slice electrophysiology with this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. digitalcommons.providence.org [digitalcommons.providence.org]

- 3. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]

In Vivo Administration Protocol for CGP46381 in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of CGP46381, a selective GABA-B receptor antagonist, in mouse models. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various physiological and behavioral parameters.

Introduction

This compound is a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. As a brain-penetrant compound, it is a valuable tool for investigating the role of the GABA-B receptor system in the central nervous system (CNS). By blocking the inhibitory effects of GABA at these receptors, this compound can modulate neuronal excitability and synaptic transmission. This has implications for studying a range of neurological and psychiatric conditions, including epilepsy, cognitive disorders, and anxiety.

Mechanism of Action: GABA-B Receptor Antagonism

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain. When activated by the endogenous ligand GABA, the receptor complex, a heterodimer of GABA-B1 and GABA-B2 subunits, initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The net effect is a hyperpolarization of the neuronal membrane, leading to reduced neuronal excitability.

This compound acts as a competitive antagonist at the GABA-B receptor, preventing GABA from binding and thereby blocking its inhibitory downstream effects. This disinhibition can lead to an increase in neuronal excitability and neurotransmitter release.

Figure 1. Simplified signaling pathway of GABA-B receptor activation and its antagonism by this compound.

Quantitative Data Summary

The following table summarizes a reported dosage regimen for this compound in a mouse model of epilepsy. Researchers should consider this as a starting point and may need to perform dose-response studies to determine the optimal concentration for their specific mouse model and experimental paradigm.

| Application | Mouse Model | Administration Route | Dosage | Frequency & Duration | Vehicle | Reference |

| Seizure Attenuation | Lethargic (lh/lh) mice (a genetic model of absence seizures) | Not explicitly stated, likely intraperitoneal or oral gavage | 60 mg/kg | Twice a day for 5 days | Not explicitly stated, soluble in water | [1] |

Experimental Protocols

Preparation of this compound Solution

This compound is soluble in water. For in vivo administration, sterile, pyrogen-free saline (0.9% NaCl) is a recommended vehicle.

Materials:

-

This compound powder